molecular formula C12H36N2SSi4 B099305 Thiobis(hexamethyldisilazane) CAS No. 18243-89-5

Thiobis(hexamethyldisilazane)

Cat. No.: B099305
CAS No.: 18243-89-5
M. Wt: 352.84 g/mol
InChI Key: HJYSTONGOLZKOR-UHFFFAOYSA-N
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Description

Thiobis(hexamethyldisilazane) is an organosilicon compound with the molecular formula

C12H36N2SSi4\text{C}_{12}\text{H}_{36}\text{N}_{2}\text{S}\text{Si}_{4}C12​H36​N2​SSi4​

. It is also known as bis[bis(trimethylsilyl)amino] sulfide. This compound is notable for its unique structure, which includes silicon-nitrogen bonds and a central sulfur atom. It is primarily used in various chemical synthesis processes due to its reactivity and stability.

Mechanism of Action

Target of Action

Thiobis(hexamethyldisilazane), also known as Bis[bis(trimethylsilyl)amino] sulfide, is an organosilicon compound . It is primarily used as a chemical intermediate . The primary targets of this compound are the chemical reactions it is involved in, particularly in the synthesis of heterocycles .

Mode of Action

Thiobis(hexamethyldisilazane) interacts with its targets through various chemical reactions. It is a cost-effective organosilicon reagent that provides numerous applications and alternative solutions for challenging chemical reactions . The N–Si bond cleavage serves as a convenient nitrogen source (e.g., in multicomponent reactions), while the trimethylsilane part can participate in heterocycle formation through various mechanisms (e.g., as a cyclization promoter) .

Biochemical Pathways

Thiobis(hexamethyldisilazane) is involved in the synthesis of heterocycles . It is used in Michael–aldol reactions and as a silylation, amination, and amidation agent . The compound demonstrates remarkable potential in heterocyclic chemistry .

Result of Action

The result of Thiobis(hexamethyldisilazane)'s action is the successful synthesis of heterocycles . For example, a series of 2,4-diphenylquinazolines were obtained with excellent yields using TMSOTf as a catalyst and Thiobis(hexamethyldisilazane) as a nitrogen source .

Action Environment

The action of Thiobis(hexamethyldisilazane) can be influenced by various environmental factors. For instance, the compound rapidly deposits sulfur on gold surfaces, forming dense films and multilayers within minutes, through a concerted adsorption mechanism . Additionally, the compound’s effectiveness in chemical reactions can be enhanced under solvent-free conditions, microwave-assisted reactions, one-pot procedures, and atom economy protocols .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiobis(hexamethyldisilazane) can be synthesized through the reaction of hexamethyldisilazane with sulfur dichloride. The reaction typically proceeds as follows:

2[(CH3)3Si]2NH+SCl2[(CH3)3Si]2NSN[(CH3)3Si]2+2HCl2 \text{[(CH}_3\text{)}_3\text{Si]}_2\text{NH} + \text{SCl}_2 \rightarrow \text{[(CH}_3\text{)}_3\text{Si]}_2\text{NSN[(CH}_3\text{)}_3\text{Si]}_2 + 2 \text{HCl} 2[(CH3​)3​Si]2​NH+SCl2​→[(CH3​)3​Si]2​NSN[(CH3​)3​Si]2​+2HCl

This reaction is usually carried out under an inert atmosphere to prevent the hydrolysis of the reactants and products.

Industrial Production Methods: On an industrial scale, the production of thiobis(hexamethyldisilazane) involves similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation under reduced pressure are common practices.

Types of Reactions:

    Oxidation: Thiobis(hexamethyldisilazane) can undergo oxidation reactions, typically forming sulfoxides or sulfones depending on the oxidizing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions where the silicon-nitrogen bonds are targeted by nucleophiles.

    Hydrolysis: In the presence of water, thiobis(hexamethyldisilazane) can hydrolyze to form silanols and ammonia.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Nucleophiles: Halides, alkoxides.

    Hydrolysis Conditions: Aqueous acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Substitution: Various substituted silanes.

    Hydrolysis: Silanols, ammonia.

Scientific Research Applications

Thiobis(hexamethyldisilazane) has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is utilized in the modification of biomolecules, particularly in the protection of amino groups during peptide synthesis.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.

    Industry: It is employed in the production of advanced materials, including silicon-based polymers and coatings.

Comparison with Similar Compounds

    Hexamethyldisilazane: [(CH3)3Si]2NH\text{[(CH}_3\text{)}_3\text{Si]}_2\text{NH}[(CH3​)3​Si]2​NH

    Bis(trimethylsilyl)amine: [(CH3)3Si]2NH\text{[(CH}_3\text{)}_3\text{Si]}_2\text{NH}[(CH3​)3​Si]2​NH

Thiobis(hexamethyldisilazane) stands out due to its ability to undergo a wider range of chemical reactions, particularly those involving sulfur chemistry.

Properties

IUPAC Name

[[[bis(trimethylsilyl)amino]sulfanyl-trimethylsilylamino]-dimethylsilyl]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H36N2SSi4/c1-16(2,3)13(17(4,5)6)15-14(18(7,8)9)19(10,11)12/h1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYSTONGOLZKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N([Si](C)(C)C)SN([Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H36N2SSi4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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